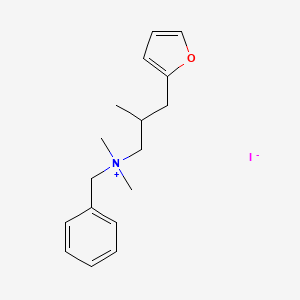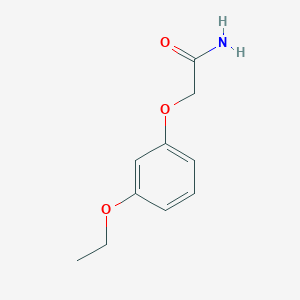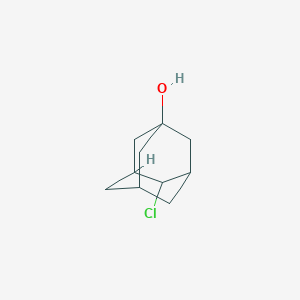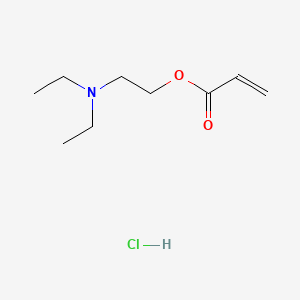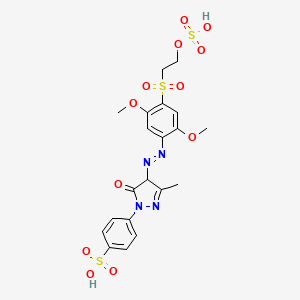
Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-" is a complex molecule with diverse structural elements, including benzenesulfonic acid, methoxy groups, and azo linkages. It's a synthetic compound that belongs to the class of sulfonated azo dyes, which are notable for their vibrant colors and extensive use in various industries.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with readily available compounds like benzenesulfonic acid, 2,5-dimethoxybenzene, and pyrazole derivatives.
Step-by-step Synthesis
Azo Coupling Reaction: : The initial step involves diazotization of 2,5-dimethoxyaniline to form a diazonium salt, which is then coupled with a suitable aromatic sulfonic acid derivative to form the azo linkage.
Pyrazole Ring Formation: : Subsequent steps involve the incorporation of the pyrazole ring, typically through cyclization reactions.
Sulfonation: : The final step involves sulfonation, where the sulfooxyethyl group is introduced using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
The large-scale production generally mirrors the lab-scale synthesis but with optimizations for yield, purity, and safety. Common industrial reactors and automated processes ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy and azo groups, leading to the formation of quinone derivatives and nitrogen oxides.
Reduction: : Reduction of the azo group can yield aromatic amines, which are significant in both synthetic chemistry and toxicology.
Substitution: : Aromatic substitution reactions can occur, particularly at positions ortho and para to the sulfonic acid group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium dithionite, zinc dust.
Substitution Reagents: : Electrophiles such as alkyl halides and nitro compounds in the presence of catalysts like aluminum chloride.
Major Products
The major products depend on the reaction type. Oxidation often leads to quinones, reduction produces aromatic amines, and substitution yields various functionalized aromatic derivatives.
科学研究应用
Chemistry
Used as intermediates in the synthesis of complex organic molecules and dyes.
Biology
Employed as biological stains due to their ability to bind selectively to various biomolecules.
Medicine
Industry
Widely used in the textile industry as dyes, in the manufacture of pigments, and as markers in scientific research.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : Enzymes and proteins, particularly those involved in metabolic pathways.
Pathways Involved: : Can interfere with cellular respiration and other critical biochemical pathways through its reactive sulfonic and azo groups.
相似化合物的比较
The unique structure of this compound distinguishes it from other sulfonated azo dyes:
Benzenesulfonic acid derivatives: : Share similar chemical reactivity but lack the complexity and multifunctionality.
Azo Dyes: : Similar in their chromophoric properties but differ significantly in biological activity and synthetic applications.
Conclusion
The compound "Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-" is a versatile molecule with significant implications in various fields. Its intricate structure and reactive groups make it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
25311-20-0 |
|---|---|
分子式 |
C20H22N4O12S3 |
分子量 |
606.6 g/mol |
IUPAC 名称 |
4-[4-[[2,5-dimethoxy-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H22N4O12S3/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33) |
InChI 键 |
DXCCMFSEQJYYIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)O)OC)C3=CC=C(C=C3)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


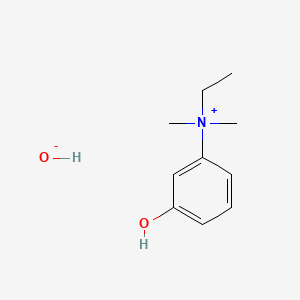
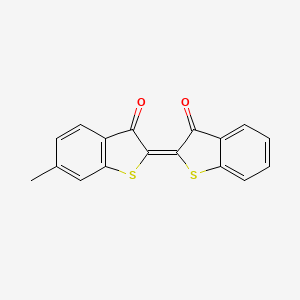
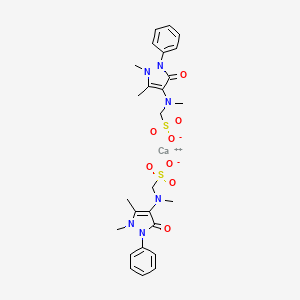
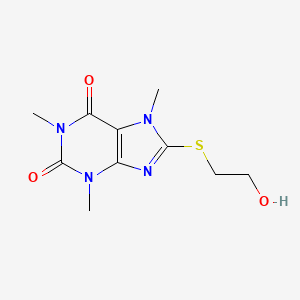
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
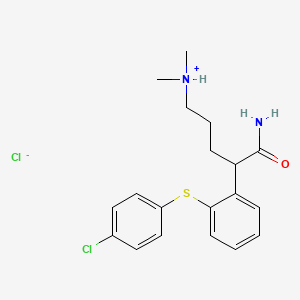
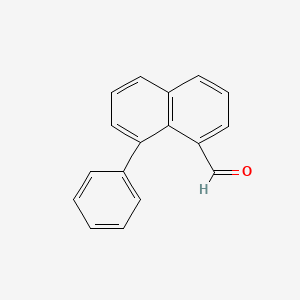
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
